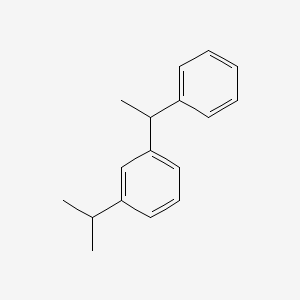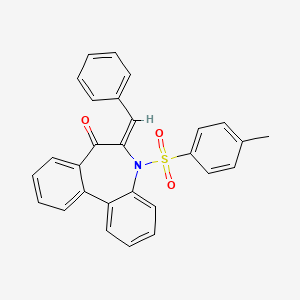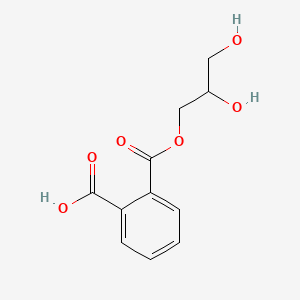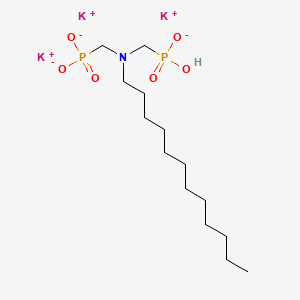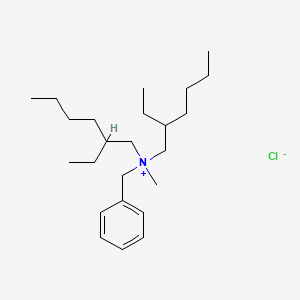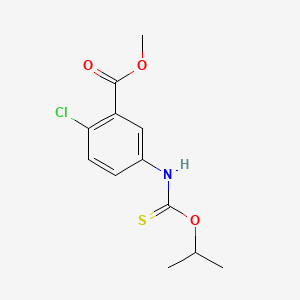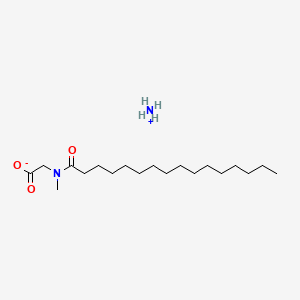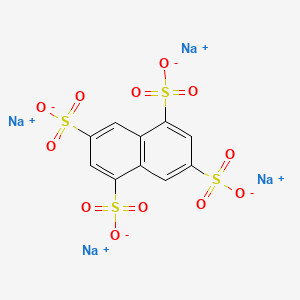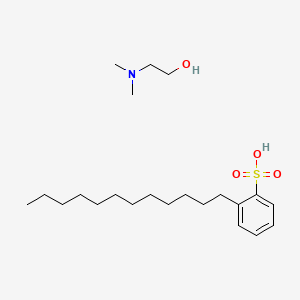
Einecs 303-042-0
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dodecylbenzenesulphonic acid, compound with 2-(dimethylamino)ethanol, typically involves the sulfonation of dodecylbenzene followed by neutralization with 2-(dimethylamino)ethanol. The reaction conditions often include:
Sulfonation: Dodecylbenzene is reacted with sulfur trioxide or oleum to produce dodecylbenzenesulphonic acid.
Neutralization: The resulting acid is then neutralized with 2-(dimethylamino)ethanol to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Sulfonation: Using a continuous reactor to sulfonate dodecylbenzene.
Neutralization: The sulfonic acid is continuously neutralized with 2-(dimethylamino)ethanol in a controlled environment to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Dodecylbenzenesulphonic acid, compound with 2-(dimethylamino)ethanol, undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfonates.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Dodecylbenzenesulphonic acid, compound with 2-(dimethylamino)ethanol, has various applications in scientific research:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of detergents, emulsifiers, and dispersants.
Wirkmechanismus
The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better interaction between molecules. In biological systems, it can interact with cell membranes, altering their permeability and affecting cellular processes. The molecular targets include lipid bilayers and membrane proteins, and the pathways involved are related to membrane fluidity and protein function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodecylbenzenesulphonic acid: Similar in structure but lacks the 2-(dimethylamino)ethanol component.
Sodium dodecylbenzenesulfonate: A sodium salt form used widely in detergents.
Dodecylbenzenesulfonic acid, compound with triethanolamine: Another surfactant with a different amine component.
Uniqueness
Dodecylbenzenesulphonic acid, compound with 2-(dimethylamino)ethanol, is unique due to its specific combination of a sulfonic acid group with 2-(dimethylamino)ethanol. This combination imparts distinct surfactant properties, making it suitable for specialized applications in both research and industry.
Eigenschaften
CAS-Nummer |
94139-26-1 |
|---|---|
Molekularformel |
C22H41NO4S |
Molekulargewicht |
415.6 g/mol |
IUPAC-Name |
2-(dimethylamino)ethanol;2-dodecylbenzenesulfonic acid |
InChI |
InChI=1S/C18H30O3S.C4H11NO/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;1-5(2)3-4-6/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);6H,3-4H2,1-2H3 |
InChI-Schlüssel |
VPBBDMLTWHITCD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.CN(C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




